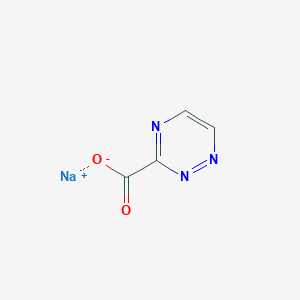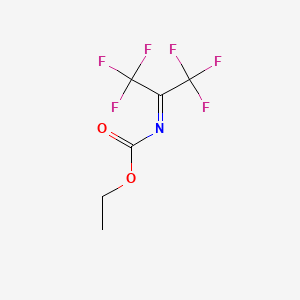
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride
Descripción general
Descripción
“(E)-Pent-2-enoyl chloride” is a chemical compound with the molecular formula C5H7ClO and a molecular weight of 118.56 . It is used for research purposes .
Molecular Structure Analysis
“(E)-Pent-2-enoyl chloride” contains a total of 13 bonds; 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 acyl halogenide (aliphatic) .Physical And Chemical Properties Analysis
“(E)-Pent-2-enoyl chloride” is a liquid at room temperature. It has a predicted melting point of -42.88° C, a predicted boiling point of 140.5° C at 760 mmHg, and a predicted density of 1.0 g/mL. Its refractive index is predicted to be n 20D 1.45 .Aplicaciones Científicas De Investigación
Catalytic and Synthetic Applications
One notable application is in the domain of catalytic processes, where its reactivity and stability under various conditions are exploited. For instance, palladium-catalyzed trifluoromethylation utilizes similar compounds to introduce trifluoromethyl groups into aryl chlorides, significantly impacting the pharmaceutical and agrochemical industries by modifying the properties of organic molecules (Cho et al., 2010). This method demonstrates a broad applicability across different substrates, including heterocycles, and tolerates various functional groups, highlighting its utility in late-stage modifications of complex intermediates.
Moreover, the compound's chemical structure is instrumental in chemoselective reactions, such as the hydro(chloro)pentafluorosulfanylation of diazo compounds, offering efficient access to valuable α-pentafluorosulfanyl carbonyl compounds (Jia‐Yi Shou et al., 2021). These reactions provide direct and efficient pathways to synthesize compounds with potential applications in various fields, further emphasizing the importance of this chemical in facilitating innovative synthetic strategies.
Propiedades
IUPAC Name |
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9O/c7-3(17)1(8)2(9)4(10,5(11,12)13)6(14,15)16/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIQEVVGYYAJJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(=O)Cl)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)
![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)


![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)
![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)
![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)



